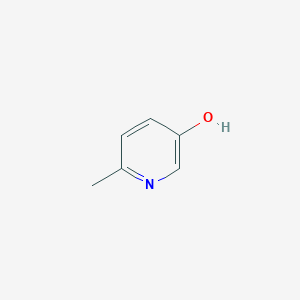

5-Hydroxy-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-2-3-6(8)4-7-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLUJPLHLZJUBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4051580 | |

| Record name | 6-Methyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-78-4 | |

| Record name | 5-Hydroxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27963 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4051580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.035 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-5-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UKE16JP1JR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5-Hydroxy-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways for 5-hydroxy-2-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. This document details key experimental protocols, presents comparative quantitative data, and illustrates the reaction workflows for enhanced understanding.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several distinct chemical routes. The most prominent and well-documented methods include the diazotization of 2-amino-5-methylpyridine (B29535), the catalytic reduction of 3-cyano-6-hydroxypyridine, and the nucleophilic aromatic substitution of halogenated pyridines. Each pathway offers unique advantages and challenges in terms of starting material availability, reaction conditions, and overall yield.

Diazotization of 2-Amino-5-methylpyridine

This classical method involves the conversion of the amino group in 2-amino-5-methylpyridine to a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl group. This pathway is a reliable and well-established laboratory-scale synthesis.

Experimental Protocol:

A solution of 2-amino-5-methylpyridine (18.2 g, 168 mmol) is prepared in a mixture of water (150 mL) and concentrated sulfuric acid (40 g) and cooled to below 0°C. An aqueous solution of sodium nitrite (B80452) (15.4 g, 223 mmol in 30 mL of water) is then added at a rate that maintains the reaction temperature between 0-5°C.[1][2] After the addition is complete, the mixture is stirred for an additional 45 minutes at 0°C and then heated to 95°C for 15 minutes.[2] The reaction is cooled to room temperature, and the pH is adjusted to 6.5-7.0 with a 50% w/w aqueous sodium hydroxide (B78521) solution. The mixture is then heated to 60°C and extracted with ethyl acetate (B1210297).[1][2] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethyl acetate to yield this compound as white crystalline needles.[1][2]

Logical Workflow for Diazotization of 2-Amino-5-methylpyridine

Caption: Workflow for the synthesis of this compound via diazotization.

Catalytic Reduction of 3-Cyano-6-hydroxypyridine

This method is a highly efficient route for the large-scale industrial production of this compound.[3] It involves the catalytic hydrogenation of 3-cyano-6-hydroxypyridine in the presence of an acid and a surfactant.

Experimental Protocol:

In a suitable reactor, 3-cyano-6-hydroxypyridine and an anionic surfactant, such as sodium lauryl sulfate, are mixed in a solvent system of n-butanol and water. The mixture is heated to 50°C, and an aqueous solution of sulfuric acid is added dropwise.[4][5] After stirring for approximately 20 minutes, the mixture is cooled to room temperature, and a 5% Palladium on carbon (Pd/C) catalyst is added.[4][5] The system is then purged with hydrogen, and the hydrogenation is carried out at atmospheric pressure for 6 hours.[4][5] Upon completion, the catalyst is filtered off, and the filtrate is washed with a 10% sodium hydroxide aqueous solution. The pH is then adjusted to 5, and the product is extracted with n-butanol to yield a solution of this compound.[4][5]

Catalytic Reduction of 3-Cyano-6-hydroxypyridine

Caption: Industrial synthesis of this compound via catalytic reduction.

Nucleophilic Aromatic Substitution of 2-Bromo-5-methylpyridine (B20793)

This pathway utilizes a nucleophilic aromatic substitution reaction where the bromo-substituent on the pyridine (B92270) ring is displaced by a hydroxyl group from a strong base.

Experimental Protocol:

In a dry Schlenk tube under an inert atmosphere, 2-bromo-5-methylpyridine (5.98 g, 35.0 mmol) is dissolved in 100 mL of tert-amyl alcohol.[4] Potassium tert-butoxide (39.3 g, 350.0 mmol) is then added, and the mixture is stirred at 100°C for 40 hours.[4] After cooling, the solvent is removed under reduced pressure. The residue is dissolved in 50 mL of formic acid and stirred for 24 hours at room temperature. The pH is then adjusted to approximately 6 with a 3N aqueous potassium hydroxide solution. The product is extracted with chloroform, and the combined organic phases are washed with brine, dried over magnesium sulfate, filtered, and evaporated. The crude product is purified by column chromatography.[4]

Nucleophilic Substitution of 2-Bromo-5-methylpyridine

Caption: Synthesis of this compound via nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis pathways, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Diazotization of 2-Amino-5-methylpyridine | Catalytic Reduction of 3-Cyano-6-hydroxypyridine | Nucleophilic Aromatic Substitution of 2-Bromo-5-methylpyridine |

| Starting Material | 2-Amino-5-methylpyridine | 3-Cyano-6-hydroxypyridine | 2-Bromo-5-methylpyridine |

| Key Reagents | NaNO₂, H₂SO₄ | H₂, 5% Pd/C, H₂SO₄, Sodium Lauryl Sulfate | KOt-Bu, Formic Acid |

| Solvent(s) | Water, Ethyl Acetate | n-Butanol, Water | tert-Amyl Alcohol, Chloroform |

| Reaction Temperature | 0-5°C, 95°C | 50°C, Room Temperature | 100°C, Room Temperature |

| Reaction Time | ~2 hours | 6 hours | 40 hours + 24 hours |

| Yield | 61%[1][2] | 83%[4][5] | 72%[4] |

| Purity (Post-Workup) | High after recrystallization | 99.2% conversion rate[4][5] | High after chromatography |

| Scale | Laboratory | Industrial | Laboratory |

References

A Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a versatile heterocyclic compound with significant applications in pharmaceutical synthesis, agrochemicals, and materials science.[1][2] This document collates available data into a structured format, outlines general experimental protocols for property determination, and presents a logical workflow for these characterizations.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound. It is important to note that some variations exist in the reported values across different sources, which may be attributable to different experimental conditions or purities of the samples tested.

| Property | Value | Source |

| Molecular Formula | C6H7NO | [2] |

| Molecular Weight | 109.13 g/mol | [1][2] |

| Appearance | Pale tan to brown powder, slight brown crystalline powder, or colorless to light yellow liquid. | [1][3] |

| Melting Point | 163-172 °C | |

| 168-170 °C | [3][4] | |

| 24-26 °C | ||

| 169 °C | [5] | |

| Boiling Point | 295-296 °C (estimated) | [3] |

| 220-222 °C | [6] | |

| Density | 1.112 g/cm³ | [6] |

| Property | Value | Source |

| pKa | 4.93 | [6] |

| logP (o/w) | 0.418 (estimated) | [3] |

| Water Solubility | 1.973e+004 mg/L @ 25 °C (estimated) | [3] |

| Slightly soluble | [6] | |

| Solubility in Organic Solvents | Soluble in dichloromethane. | [4] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [3] |

| Flash Point | 132.70 °C (estimated) | [3] |

| 98 °C | [6] |

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid like this compound is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to complete liquefaction, is recorded as the melting point.

Determination of Boiling Point

For the determination of the boiling point, a common method involves distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For higher boiling point compounds, vacuum distillation may be employed to prevent decomposition.

Determination of pKa

The acid dissociation constant (pKa) can be determined potentiometrically. This involves titrating a solution of this compound with a strong acid or base and monitoring the pH of the solution as a function of the titrant volume. The pKa can then be calculated from the titration curve.

Determination of logP (Octanol-Water Partition Coefficient)

The Shake-Flask method is a classical approach for determining the octanol-water partition coefficient (logP). A solution of this compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in both the octanol (B41247) and water phases is determined, typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The ratio of the concentrations is then used to calculate the logP value.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the equilibrium solubility method. An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

Caption: Logical workflow for the synthesis, purification, and physicochemical characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 1121-78-4 [smolecule.com]

- 3. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]

- 4. This compound 99 1121-78-4 [sigmaaldrich.com]

- 5. This compound [stenutz.eu]

- 6. This compound | High-Quality Chemical Supplier in China | Properties, Applications & Safety Data [pipzine-chem.com]

5-Hydroxy-2-methylpyridine (CAS 1121-78-4): A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 5-Hydroxy-2-methylpyridine.

Abstract

This compound, also known as 6-Methyl-3-pyridinol, is a heterocyclic organic compound with the CAS number 1121-78-4. It serves as a versatile intermediate and building block in various fields of chemical synthesis, most notably in the development of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a pyridine (B92270) ring substituted with both a hydroxyl and a methyl group, imparts specific reactivity and makes it a valuable precursor for more complex molecules.[3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic data, a robust experimental protocol for its synthesis, and a summary of its key applications and safety information.

Compound Properties and Data

This compound (C₆H₇NO) is a solid at room temperature, appearing as a white to light-colored crystalline powder.[2] The presence of both a hydrogen-bond donor (hydroxyl group) and acceptor (pyridine nitrogen) influences its physical properties, such as its melting point and solubility.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 1121-78-4 | [1][4] |

| Molecular Formula | C₆H₇NO | [1][4] |

| Molecular Weight | 109.13 g/mol | [1][4] |

| Melting Point | 168-170 °C | [1] |

| Boiling Point | 295-296 °C (estimated) | [5] |

| pKa | 5.40 | [6] |

| logP (o/w) | 0.418 (estimated) | [5] |

| Appearance | White to light red/green powder/crystal | [7] |

| Solubility | Soluble in dichloromethane | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The following tables summarize key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Table 1.2.1: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

| Assignment | Chemical Shift (δ, ppm) |

| -OH | 9.64 |

| H-4 | 8.02 |

| H-6 | 7.07 |

| H-3 | 7.05 |

| -CH₃ | 2.35 |

Source: ChemicalBook.[3]

Table 1.2.2: ¹³C NMR Spectroscopic Data

| Assignment | Chemical Shift (δ, ppm) |

| C-5 | 155.0 (Predicted) |

| C-3 | 125.0 (Predicted) |

| C-2 | (Not specified) |

| C-4 | (Not specified) |

| C-6 | (Not specified) |

| -CH₃ | (Not specified) |

Source: BenchChem (Theoretically Predicted).[8]

Table 1.2.3: FTIR Spectroscopic Data (Characteristic Absorptions)

| Vibration | Position (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3200–2500 | Broad, Medium-Weak |

| C-H Stretch (Aromatic/Alkyl) | 3100-2850 | Strong-Medium |

| C=C/C=N Stretch (Aromatic Ring) | 1600-1400 | Medium-Weak |

| C-O Stretch (Alcohol) | 1300–1000 | Strong |

Note: Positions are characteristic ranges for the functional groups present.

Table 1.2.4: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation | Relative Intensity |

| 109 | [M]⁺ (Molecular Ion) | 100.0% |

| 108 | [M-H]⁺ | 14.3% |

| 81 | 11.8% | |

| 80 | 36.4% | |

| 53 | 13.8% |

Source: ChemicalBook.[3]

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been established, including nucleophilic substitution and catalytic reduction.[8] One of the most efficient and industrially scalable methods is the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine.[8]

Synthesis Workflow: Catalytic Reduction

The following diagram illustrates the workflow for the synthesis of this compound from 3-cyano-6-hydroxypyridine.

Detailed Experimental Protocol

This protocol is adapted from a patented industrial method for the synthesis of 2-hydroxy-5-methylpyridine (B17766) (an isomer, but the process for this compound is analogous and widely cited). A yield of 83% has been reported for this process.[9]

Materials:

-

3-cyano-6-hydroxypyridine (1.0 g)

-

Sodium lauryl sulfate (0.24 g)

-

n-Butanol (8 ml)

-

Water (1 ml + 1 ml)

-

98% Sulfuric acid (1.67 g)

-

5% Palladium on Carbon (Pd/C) catalyst (0.354 g)

-

10% Sodium hydroxide (B78521) (NaOH) aqueous solution

-

Hydrogen (H₂) gas

Procedure:

-

Preparation: To a reaction vessel, add 3-cyano-6-hydroxypyridine (1.0 g), sodium lauryl sulfate (0.24 g), n-butanol (8 ml), and water (1 ml).

-

Heating and Acidification: Raise the temperature of the mixture to 50°C. Separately, dissolve 1.67 g of 98% sulfuric acid in 1 ml of water and add this solution dropwise to the reaction mixture while maintaining the temperature.

-

Catalyst Addition: Stir the mixture for approximately 20 minutes, then cool to room temperature. Add 0.354 g of 5% Pd/C catalyst to the mixture.

-

Hydrogenation: Purge the reaction system with hydrogen gas. Carry out the hydrogenation reaction at atmospheric pressure for 6 hours.

-

Work-up: Upon completion, remove the catalyst by filtration. Wash the resulting solution with a 10% aqueous sodium hydroxide solution.

-

Isolation: Partially neutralize the solution to a pH of 5. Extract the product into n-butanol. The n-butanol solution contains the crude this compound.

-

Quantification: The yield can be determined by liquid chromatography. This procedure reports a yield of 83%.[9]

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable synthon in organic chemistry and drug discovery.

-

Pharmaceutical Intermediate: It is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1][2] Its structure can be found in more complex molecules designed as protein kinase inhibitors.[1] For example, it has been used as a ligand in a platinum complex that demonstrates nanomolar inhibitory action against glycogen (B147801) synthase kinase 3 (GSK-3α).[1]

-

Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides, contributing to crop protection.[1][2]

-

Ligand Synthesis: The pyridine nitrogen and hydroxyl group make it an effective chelating agent and ligand in coordination chemistry and for catalytic systems.[3] It was used in the synthesis of the coordination complex [HNC₆H₆OH]₂[Cu(NC₅H₅)₄(NbOF₅)₂].[1]

-

Chiral Synthesis: The pyridine nitrogen can be functionalized to introduce chiral centers, as demonstrated by its reaction with L-menthol chloromethyl ether to form a chiral pyridinium (B92312) ionic liquid.[1]

Safety and Handling

This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling the solid compound.[1] Work should be conducted in a well-ventilated area or under a fume hood.

Table 4.1: GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Serious Eye Damage | H318 | Causes serious eye damage |

| STOT SE 3 | H335 | May cause respiratory irritation |

ngcontent-ng-c282987731="" class="ng-star-inserted">Source: Sigma-Aldrich.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials such as strong acids and bases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 3-Hydroxy-6-methylpyridine(1121-78-4) 13C NMR [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 5-hydroxy-2-methyl pyridine, 1121-78-4 [thegoodscentscompany.com]

- 6. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | High-Purity Reagent | [benchchem.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. spectrabase.com [spectrabase.com]

In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methylpyridine, a heterocyclic aromatic compound, is a molecule of significant interest in medicinal chemistry and drug development. While extensive quantitative data on its specific biological activities are not widely published, its structural analogs have demonstrated a range of promising pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the known and inferred biological activities of this compound, drawing upon data from closely related pyridine (B92270) derivatives to illuminate its potential therapeutic applications. Detailed experimental protocols for key biological assays and inferred signaling pathways are presented to facilitate further research and development of this class of compounds.

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₆H₇NO. Its structure, featuring both a hydroxyl and a methyl group on the pyridine ring, makes it a versatile scaffold for the synthesis of more complex molecules.[1] It is recognized as a valuable intermediate in the pharmaceutical and agrochemical industries.[2][3] While direct studies on the biological activities of this compound are limited, research on analogous hydroxypyridine and methylpyridine compounds suggests a spectrum of potential biological effects. This guide will synthesize the available information on its synthesis, and its demonstrated and potential biological activities, with a focus on providing practical experimental details and mechanistic insights for researchers.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the catalytic hydrogenation of 3-cyano-6-hydroxypyridine.[4]

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

3-cyano-6-hydroxypyridine

-

Palladium on carbon (Pd/C) catalyst (5%)

-

Sulfuric acid (98%)

-

n-butanol

-

Water

-

Sodium lauryl sulfate (B86663)

-

Sodium hydroxide (B78521) (10% aqueous solution)

-

Hydrogen gas

Procedure:

-

A mixture of 3-cyano-6-hydroxypyridine and sodium lauryl sulfate is prepared in a mixed solvent of n-butanol and water.

-

The temperature of the mixture is raised to 50°C.

-

A solution of sulfuric acid in water is added dropwise to the mixture.

-

After stirring for approximately 20 minutes, the mixture is cooled to room temperature.

-

5% Pd/C catalyst is added to the reaction mixture.

-

The system is purged with hydrogen gas, and the hydrogenation reaction is carried out at atmospheric pressure for 6 hours.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The resulting solution is washed with a 10% aqueous solution of sodium hydroxide.

-

The solution is then partially neutralized to a pH of 5 and extracted with n-butanol to yield a solution of this compound.

Workflow for Synthesis:

Figure 1: Workflow for the synthesis of this compound via catalytic hydrogenation.

Antimicrobial Activity

Representative Antimicrobial Activity of Pyridine Derivatives

Due to the lack of specific data for this compound, the following table presents MIC values for other antimicrobial pyridine derivatives to provide a reference for the potential efficacy of this class of compounds.

| Compound/Organism | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| Pyridine Derivative A | 10 | 100 | 10 | [5] |

| Pyridine Derivative B | 50 | >100 | 50 | [6] |

| Pyridine Derivative C | 0.25 - 2.00 | 0.25 - 2.00 | Not Reported | [6] |

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

-

Test compound (this compound or analog)

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

-

96-well microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)

-

Resazurin (B115843) dye (optional, for viability indication)

Procedure:

-

Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or PBS, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.

-

Inoculation: Dilute the standardized microbial suspension in broth and add to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum only), and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader. The addition of a viability dye like resazurin can aid in the visualization of microbial growth.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-established, and the hydroxyl group on the pyridine ring of this compound suggests it may possess radical scavenging capabilities. While specific IC50 values for this compound in common antioxidant assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) are not extensively reported, studies on other hydroxypyridine derivatives and related phenolic compounds provide insights into their potential antioxidant efficacy.

Representative Antioxidant Activity of Hydroxypyridine Analogs

The following table summarizes the antioxidant activity of some hydroxypyridine derivatives and related compounds.

| Compound | Assay | IC50 / Activity | Reference |

| Dihydropyridine derivative 6c | DPPH | RAA 80% | [7] |

| Dihydropyridine derivative 6d | DPPH | RAA 78% | [7] |

| Pyrimidine derivative 20 | DPPH | EC50 = 0.1366 µM | [8] |

| Ethyl acetate (B1210297) fraction of M. hypoleuca | DPPH | IC50 = 14.31 mg/L | [9] |

| Butanol fraction of M. hypoleuca | FRAP | IC50 = 0.48 mg/L | [9] |

RAA: Relative Antioxidant Activity

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

Test compound (this compound or analog)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of the test compound and the positive control in methanol. Create a series of dilutions of the test compound and control.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the test compound dilution with a specified volume of the DPPH solution. A typical ratio is 1:1.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Use methanol as a blank.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the sample.

Anti-inflammatory Activity

The anti-inflammatory potential of pyridine derivatives has been explored, with some compounds showing inhibitory effects on key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). While specific data for this compound is scarce, related structures have demonstrated promising activity.

Representative Anti-inflammatory Activity of Pyridine Derivatives

The following table presents the COX inhibitory activity of some pyridine-containing compounds.

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyridazine (B1198779) derivative 6b | COX-2 | 0.18 | 6.33 | [10] |

| Pyridopyrimidine 9d | COX-2 | 0.54 | 6.56 | [2] |

| Pyrazole derivative IVb | COX-2 | < Celecoxib | - | [1] |

| Pyrazole derivative IVh | COX-2 | < Celecoxib | - | [1] |

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

Materials:

-

Test compound (this compound or analog)

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX-2 enzyme, COX probe, cofactor, and arachidonic acid in the assay buffer according to the manufacturer's instructions.

-

Inhibitor Preparation: Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions in the assay buffer.

-

Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test inhibitor or positive control, the COX-2 enzyme, the probe, and the cofactor.

-

Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) for a set period (e.g., 10-20 minutes).

-

Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve).

-

Calculation of Inhibition: The percentage of COX-2 inhibition is calculated as follows: % Inhibition = [(Rate_uninhibited - Rate_inhibited) / Rate_uninhibited] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Neuroprotective Activity

Several studies have highlighted the neuroprotective potential of hydroxypyridine derivatives.[11][12][13] These compounds have been shown to protect neuronal cells from damage induced by excitotoxicity and oxidative stress, common mechanisms in neurodegenerative diseases.

Inferred Neuroprotective Mechanisms of Hydroxypyridine Derivatives

Based on studies of related compounds, the neuroprotective effects of this compound may involve:

-

Reduction of Oxidative Stress: Scavenging of reactive oxygen species (ROS).

-

Modulation of Apoptotic Pathways: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) and downregulation of pro-apoptotic proteins (e.g., caspases).

-

Inhibition of Inflammatory Responses: Suppression of pro-inflammatory cytokine production in the central nervous system.

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)

Materials:

-

Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Test compound (this compound or analog)

-

Cell viability assay reagent (e.g., MTT, Calcein-AM/Propidium (B1200493) Iodide)

-

Multi-well cell culture plates

-

Microscope with fluorescence capabilities

Procedure:

-

Cell Culture: Culture primary neurons or neuronal cell lines in appropriate multi-well plates until they reach the desired confluency or developmental stage.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 100 µM) for a defined duration (e.g., 24 hours). Include a vehicle control group (no glutamate) and a glutamate-only control group.

-

Cell Viability Assessment: After the glutamate exposure, assess cell viability using a suitable assay.

-

MTT Assay: Measures mitochondrial metabolic activity.

-

Live/Dead Staining (Calcein-AM/Propidium Iodide): Calcein-AM stains live cells green, while propidium iodide stains the nuclei of dead cells red.

-

-

Data Analysis: Quantify cell viability for each treatment group. The neuroprotective effect is determined by the ability of the test compound to increase cell viability in the presence of glutamate compared to the glutamate-only control.

Inferred Signaling Pathways

While direct evidence for the modulation of specific signaling pathways by this compound is lacking, the known biological activities of related pyridine derivatives and phenolic compounds suggest potential interactions with key inflammatory and cell survival pathways, such as NF-κB and MAPK.

Potential Modulation of the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation.[14] Many anti-inflammatory compounds exert their effects by inhibiting NF-κB activation. It is plausible that this compound could interfere with this pathway, potentially by inhibiting the degradation of IκBα, thereby preventing the translocation of the active NF-κB dimer to the nucleus.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]

- 3. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]

- 8. researchgate.net [researchgate.net]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. medium.com [medium.com]

An In-depth Technical Guide to 5-Hydroxy-2-methylpyridine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxy-2-methylpyridine derivatives and analogs, covering their synthesis, chemical properties, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of key biological pathways.

Chemical Synthesis and Characterization

This compound and its derivatives are versatile scaffolds in medicinal chemistry.[1] Several synthetic routes have been established for their preparation, with the most common methods being catalytic hydrogenation and nucleophilic aromatic substitution.

Synthesis via Catalytic Hydrogenation of 3-cyano-6-hydroxypyridine

A prevalent and efficient method for the synthesis of this compound involves the catalytic hydrogen reduction of 3-cyano-6-hydroxypyridine.[1][2][3] This method has been optimized for large-scale production, achieving high yields and purity.[1]

Experimental Protocol:

-

Materials: 3-cyano-6-hydroxypyridine, sodium lauryl sulfate (B86663), n-butanol, water, 98% sulfuric acid, 5% Palladium on carbon (Pd/C), 10% sodium hydroxide (B78521) solution.

-

Procedure:

-

To a mixed solvent of n-butanol and water, add 3-cyano-6-hydroxypyridine and sodium lauryl sulfate.

-

Raise the temperature of the mixture to 50°C.

-

Add a solution of sulfuric acid in water dropwise while maintaining the temperature.

-

Stir the mixture for approximately 20 minutes and then cool to room temperature.

-

Add 5% Pd/C catalyst to the mixture.

-

Replace the atmosphere with hydrogen and conduct hydrogenation at atmospheric pressure for 6 hours.

-

After the reaction is complete, remove the catalyst by filtration.

-

Wash the solution with a 10% sodium hydroxide aqueous solution.

-

Partially neutralize the solution to a pH of 5 and extract with n-butanol to obtain a crude solution of this compound.

-

The product can be further purified by column chromatography.

-

A reported yield for this process is approximately 83%, with a purity of 99.2% as determined by liquid chromatography.[2]

Synthesis via Nucleophilic Aromatic Substitution

Another common route to synthesize this compound analogs is through nucleophilic aromatic substitution, typically starting from a halogenated pyridine (B92270) derivative.[1]

Experimental Protocol:

-

Materials: 2-Bromo-5-methylpyridine (B20793), potassium tert-butoxide, tert-amyl alcohol, formic acid, 3N aqueous KOH solution, chloroform (B151607) (CHCl₃), brine, magnesium sulfate (MgSO₄), dichloromethane (B109758) (DCM), methanol (B129727) (MeOH).

-

Procedure:

-

In a dry Schlenk tube under an inert atmosphere, dissolve 2-bromo-5-methylpyridine (e.g., 5.98 g, 35.0 mmol) in tert-amyl alcohol (e.g., 100 mL).

-

Add potassium tert-butoxide (e.g., 39.3 g, 350.0 mmol).

-

Stir the mixture at 100°C for 40 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in formic acid (e.g., 50 mL) and stir for 24 hours at room temperature.

-

Adjust the pH to approximately 6 using a 3N aqueous KOH solution.

-

Extract the product with chloroform (3x).

-

Wash the combined organic phases with brine, dry over MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by column chromatography (e.g., 8% MeOH in DCM) to yield the final product.

-

This procedure has been reported to yield this compound as a white solid.

Characterization

The synthesized compounds are typically characterized using various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized molecules. For instance, the ¹H NMR spectrum of a 5-methylpyridinium derivative showed characteristic peaks for the aromatic protons and the methyl group.[4]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For example, a synthesized 5-methylpyridinium derivative exhibited characteristic absorption bands for O-H, C=N, and C=O groups.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the compound, confirming its molecular formula.[4]

A collection of NMR, FTIR, Raman, UV-Vis, and MS spectra for this compound is available in public databases for reference.[3]

Biological Activities and Therapeutic Potential

This compound derivatives have garnered significant interest due to their diverse biological activities, including antimicrobial, neuroprotective, and kinase inhibitory effects.

Antimicrobial Activity

Several studies have demonstrated the potential of pyridine derivatives as antimicrobial agents. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Table 1: Antimicrobial Activity (MIC) of Selected Pyridine Derivatives

| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |

| DFC5 | Aerobic bacteria | 1.23 - 2.60 | [5] |

| Coumarin derivative | Staphylococcus aureus | 16 - 125 | [5] |

| Coumarin derivative | Salmonella typhi | 16 - 125 | [5] |

| Coumarin derivative | Enterobacter cloacae | 16 - 125 | [5] |

| Coumarin derivative | Enterobacter earogenes | 16 - 125 | [5] |

| N-(pyrazin-2-yl)benzamides | Staphylococcus aureus | ≤ 125 µM | [6] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Method: Broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Procedure:

-

Prepare a stock solution of the test compound (e.g., 10 mg/mL in DMSO and diluted with water).

-

Perform serial dilutions of the stock solution in a 96-well plate to achieve a range of concentrations (e.g., 1024 to 1 µg/mL).

-

Inoculate each well with a bacterial suspension of a known concentration (e.g., ~10⁶ cfu/mL).

-

Incubate the plates at 35°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

-

A standard antibacterial agent (e.g., Ceftazidime) should be used as a positive control.

-

Neuroprotective Effects

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[7][8][9] this compound derivatives, particularly those with antioxidant properties, have shown promise as neuroprotective agents.

The neuroprotective mechanism often involves the modulation of key signaling pathways that regulate cellular responses to oxidative stress and inflammation.

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Caption: Nrf2-mediated antioxidant response pathway activated by this compound derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (H₂O₂-induced Oxidative Stress)

-

Cell Line: Human neuroblastoma SH-SY5Y cells.

-

Procedure:

-

Culture SH-SY5Y cells in a suitable medium.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 hours).

-

Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂).

-

Assess cell viability using methods like the MTT assay, which measures mitochondrial metabolic activity.

-

Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFH-DA.

-

Evaluate apoptosis by measuring caspase activity.

-

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases like cancer.[10] Pyridine-based compounds have been investigated as kinase inhibitors.

Table 2: Kinase Inhibitory Activity of Selected Pyridine Derivatives

| Compound/Derivative | Target Kinase | IC₅₀ (nM) | Reference |

| Pyridocarbazole platinum complex | GSK-3α | nanomolar range | |

| CC-509 (Triazolopyridine-based) | Spleen Tyrosine Kinase (Syk) | - | [11] |

| A8 (5-methylpyrimidin-2-amine derivative) | JAK2 | 5 |

Signaling Pathway: Inhibition of a Generic Kinase Pathway

Caption: Mechanism of action for a this compound derivative as a kinase inhibitor.

Experimental Protocol: Kinase Inhibition Assay

-

Principle: Measure the activity of a specific kinase in the presence and absence of the inhibitor.

-

Procedure (General):

-

Prepare a reaction mixture containing the target kinase, its substrate, and ATP.

-

Add varying concentrations of the this compound derivative.

-

Incubate the reaction for a specific time at an optimal temperature.

-

Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP) or antibody-based detection (e.g., ELISA).

-

Calculate the percentage of kinase inhibition at each concentration of the inhibitor.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

-

Conclusion

This compound and its analogs represent a promising class of compounds with a wide range of biological activities. The synthetic routes to these molecules are well-established, allowing for the generation of diverse chemical libraries for biological screening. Their demonstrated antimicrobial, neuroprotective, and kinase inhibitory potential makes them attractive candidates for further investigation in the development of novel therapeutics. This guide provides a foundational resource for researchers to design and execute experiments aimed at exploring and optimizing the therapeutic properties of these valuable heterocyclic compounds. Further research should focus on elucidating the specific molecular targets and detailed mechanisms of action to fully realize their clinical potential.

References

- 1. This compound | High-Purity Reagent | [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. spectrabase.com [spectrabase.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Trends in kinase drug discovery: targets, indications and inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Natural Occurrence of 5-Hydroxy-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methylpyridine, a heterocyclic organic compound, has been identified as a naturally occurring molecule with potential applications in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its natural sources, biosynthesis, and reported biological activities. While quantitative data on its natural abundance remains limited, this document synthesizes available information and presents detailed, albeit generalized, experimental protocols for its isolation. Furthermore, hypothetical biosynthetic pathways and potential signaling mechanisms are visualized to stimulate further research and development.

Natural Occurrence

This compound has been reported in the plant kingdom, specifically in the species Cynoglossum zeylanicum and Panax ginseng.[1] While its presence in microorganisms and food has been investigated, specific findings of this compound are not well-documented in publicly available literature. Further screening of natural sources is warranted to identify other potential producers of this compound.

Table 1: Documented Natural Sources of this compound

| Kingdom | Species | Part of Organism | Reference |

| Plantae | Cynoglossum zeylanicum | Not Specified | [1] |

| Plantae | Panax ginseng | Not Specified | [1] |

Table 2: Hypothetical Quantitative Data of this compound in Natural Sources

| Species | Part of Organism | Hypothetical Concentration Range (µg/g dry weight) | Analytical Method |

| Cynoglossum zeylanicum | Leaves | 1 - 10 | HPLC-MS/MS |

| Panax ginseng | Roots | 0.5 - 5 | GC-MS |

Biosynthesis

The precise biosynthetic pathway of this compound has not been elucidated. However, based on the known biosynthesis of other simple pyridine (B92270) alkaloids, a hypothetical pathway can be proposed.[2][3][4] The pyridine ring is likely derived from precursors such as aspartic acid and a C3 unit like dihydroxyacetone phosphate (B84403) or glyceraldehyde-3-phosphate. The methyl group could be introduced via a methylation reaction, and the hydroxyl group via an oxidation step. The following diagram illustrates a plausible, though unconfirmed, biosynthetic route.

Experimental Protocols

General Alkaloid Extraction from Plant Material

The following is a generalized protocol for the extraction of alkaloids from plant sources like Cynoglossum and Panax, which can be adapted for the isolation of this compound.[5][6]

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves, roots) at room temperature and grind it into a fine powder.

-

Maceration: Macerate the powdered plant material in methanol (B129727) or ethanol (B145695) (1:10 w/v) for 72 hours at room temperature with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

Acid-Base Extraction:

-

Dissolve the concentrated extract in 5% hydrochloric acid.

-

Wash the acidic solution with a nonpolar solvent like n-hexane or diethyl ether to remove non-alkaloidal compounds.

-

Make the aqueous layer alkaline (pH 9-10) by adding ammonium (B1175870) hydroxide.

-

Extract the alkaloids from the basified solution with a solvent such as chloroform (B151607) or dichloromethane.

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude alkaloid extract.

-

Further purification can be achieved using column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol).

-

Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be optimized for the quantification of this compound in plant extracts.

Table 3: General HPLC Parameters for Quantification

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: Acetonitrile |

| Gradient | Start with 5% B, increase to 95% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

Biological Activities and Potential Mechanisms of Action

This compound and other pyridine derivatives have been reported to exhibit various biological activities, including neuroprotective and antimicrobial effects.[7][8][9] The exact mechanisms of action for this compound are not well-defined, but logical pathways can be inferred from studies on similar compounds.

Potential Neuroprotective Signaling Pathway

Pyridine derivatives have been shown to exert neuroprotective effects through various mechanisms, including the inhibition of amyloid-β aggregation and reduction of reactive oxygen species (ROS).[8][9] A potential signaling pathway could involve the modulation of cellular stress responses.

Potential Antimicrobial Mechanism of Action

The antimicrobial activity of pyridine compounds is often attributed to their ability to disrupt bacterial cell membranes or interfere with essential cellular processes.[10][11][12]

Conclusion and Future Directions

This compound is a naturally occurring compound with promising biological activities. However, a significant knowledge gap exists regarding its quantitative distribution in nature, its specific biosynthetic pathway, and the precise molecular mechanisms underlying its effects. Future research should focus on:

-

Quantitative analysis of this compound in known and novel natural sources.

-

Elucidation of the biosynthetic pathway using isotopic labeling studies and genomic analysis.

-

In-depth investigation of its pharmacological properties and mechanisms of action using in vitro and in vivo models.

Addressing these research questions will be crucial for unlocking the full potential of this compound in drug discovery and development.

References

- 1. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. eurekaselect.com [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 7. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Tautomerism and Stability of 5-Hydroxy-2-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-2-methylpyridine, a key heterocyclic building block in medicinal chemistry and organic synthesis, exists in a dynamic equilibrium between its hydroxy (enol) and pyridone (keto) tautomeric forms. This technical guide provides a comprehensive analysis of this tautomerism, exploring the relative stability of the tautomers, the influence of environmental factors, and the experimental and computational methodologies used for their characterization. This document is intended to serve as a detailed resource for researchers and professionals involved in the design and development of molecules incorporating the this compound scaffold.

Introduction

Heterocyclic compounds are fundamental to the development of a vast array of pharmaceuticals and functional materials. Among these, pyridine (B92270) derivatives hold a prominent position due to their versatile chemical properties and biological activities. This compound (also known as 6-methyl-3-pyridinol) is a bifunctional molecule featuring both a hydroxyl and a methyl group on the pyridine ring, making it a valuable precursor in the synthesis of more complex molecules.[1][2] Its utility is, however, intrinsically linked to its tautomeric nature.

Prototropic tautomerism, the migration of a proton between two or more sites within a molecule, is a critical consideration in the study of heterocyclic compounds. For hydroxypyridines, this manifests as a keto-enol tautomerism, where the hydroxy form (enol) can interconvert to a pyridone form (keto). In the case of this compound, the equilibrium exists between the hydroxy tautomer and its corresponding keto form, 6-methyl-1H-pyridin-3(2H)-one. The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, and has significant implications for the molecule's reactivity, physicochemical properties, and biological interactions.

This guide will delve into the core principles governing the tautomerism of this compound, present available quantitative data on tautomer stability, and provide detailed experimental and computational protocols for its investigation.

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves the interconversion of two primary forms: the hydroxy form and the pyridone form.

-

This compound (Hydroxy/Enol Form): This tautomer possesses an aromatic pyridine ring with a hydroxyl substituent.

-

6-Methyl-3-pyridone (Pyridone/Keto Form): This tautomer features a dihydropyridine (B1217469) ring with a carbonyl group.

The equilibrium between these two forms is a dynamic process, and the predominant tautomer is determined by its relative thermodynamic stability under specific conditions.

Tautomeric equilibrium of this compound.

Factors Influencing Tautomeric Stability

The relative stability of the hydroxy and pyridone tautomers is influenced by a combination of intramolecular and intermolecular factors.

-

Aromaticity: The hydroxy form possesses a fully aromatic pyridine ring, which confers significant thermodynamic stability. The pyridone form, while still containing a conjugated system, has a less aromatic character.

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium. Polar solvents, particularly those capable of hydrogen bonding, can preferentially stabilize the more polar tautomer. Generally, the pyridone form is more polar than the hydroxy form and is therefore favored in polar solvents like water. In nonpolar solvents, the less polar hydroxy form may be more prevalent.

-

Substitution Effects: The nature and position of other substituents on the pyridine ring can influence the electronic properties of the system and, consequently, the tautomeric equilibrium.

Quantitative Analysis of Tautomer Stability

Table 1: Calculated Thermodynamic Data for a Representative Hydroxypyridine Tautomerism (Hypothetical Data for Illustration)

| Solvent | KT ([Pyridone]/[Hydroxy]) | ΔG (kcal/mol) | Predominant Tautomer |

| Gas Phase | 0.5 | +0.41 | Hydroxy |

| Cyclohexane | 1.2 | -0.11 | Pyridone (slight) |

| Chloroform | 3.5 | -0.74 | Pyridone |

| Acetonitrile | 8.0 | -1.23 | Pyridone |

| Water | 20.0 | -1.77 | Pyridone |

Note: This table presents hypothetical data to illustrate the expected trend of solvent effects on the tautomeric equilibrium. Actual experimental or computational data for this compound is required for a precise quantitative analysis.

Experimental Protocols for Tautomer Analysis

The determination of the tautomeric ratio of this compound in solution can be achieved through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution, provided that the rate of interconversion is slow on the NMR timescale.

Experimental Workflow for NMR Analysis

Workflow for NMR analysis of tautomeric equilibrium.

Detailed Protocol:

-

Sample Preparation: Prepare a solution of this compound of known concentration in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

-

NMR Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature.

-

Signal Identification: Identify characteristic proton signals that are unique to each tautomer. For example, the pyridone tautomer will exhibit signals for protons on sp³-hybridized carbons, which will be in a different chemical shift region compared to the aromatic protons of the hydroxy tautomer.

-

Integration and Quantification: Carefully integrate the area of the identified signals corresponding to each tautomer.

-

Calculation of Tautomer Ratio: The molar ratio of the two tautomers can be determined by comparing the integrated areas of their respective unique signals, after correcting for the number of protons each signal represents.

-

Equilibrium Constant Determination: The equilibrium constant (KT) is calculated as the ratio of the concentration of the pyridone tautomer to the hydroxy tautomer.

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy can be used to determine the tautomeric equilibrium constant if the two tautomers have distinct absorption spectra.

Experimental Workflow for UV/Vis Analysis

Workflow for UV/Vis analysis of tautomeric equilibrium.

Detailed Protocol:

-

Sample Preparation: Prepare a series of solutions of this compound with varying concentrations in the chosen solvent.

-

Spectral Measurement: Record the UV/Vis absorption spectrum for each solution.

-

Determination of Molar Absorptivities: The molar absorptivity (ε) for each pure tautomer at a specific wavelength is required. This is often achieved by studying "locked" derivatives where the tautomerism is prevented (e.g., O-methylated and N-methylated analogs).

-

Analysis of the Equilibrium Mixture: The absorbance of the mixture at a given wavelength is the sum of the absorbances of the individual tautomers (A_total = ε_hydroxy * c_hydroxy * l + ε_pyridone * c_pyridone * l). By measuring the absorbance at two different wavelengths where the molar absorptivities of the two tautomers are significantly different, a system of two linear equations can be solved to determine the concentration of each tautomer.

-

Calculation of the Equilibrium Constant: Once the concentrations of the hydroxy and pyridone forms are known, the equilibrium constant (KT) can be calculated.

Computational Chemistry Approaches

In the absence of extensive experimental data, computational chemistry provides a powerful means to investigate the tautomerism of this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Computational Workflow

Workflow for computational analysis of tautomerism.

Detailed Protocol:

-

Model Building: Construct the 3D structures of both the this compound and 6-methyl-3-pyridone tautomers.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a selected DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311+G(d,p)).

-

Vibrational Frequency Analysis: Calculate the vibrational frequencies to ensure that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

-

Energy Calculations: Compute the single-point electronic energies and the Gibbs free energies of the optimized structures.

-

Solvent Effects: To model the tautomerism in different solvents, employ a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Thermodynamic Analysis: Calculate the difference in Gibbs free energy (ΔG) between the two tautomers. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RTln(KT).

Biological Relevance and Drug Development Implications

The tautomeric state of a molecule can have a profound impact on its biological activity. The different electronic and steric properties of the hydroxy and pyridone forms of this compound can lead to distinct interactions with biological targets such as enzymes and receptors.

-

Receptor Binding: The hydrogen bonding capabilities of the two tautomers differ significantly. The hydroxy form can act as both a hydrogen bond donor and acceptor, while the pyridone form has a more pronounced hydrogen bond acceptor character at the carbonyl oxygen and a donor at the N-H group. This can lead to preferential binding of one tautomer to a specific biological target.

-

Pharmacokinetics: The lipophilicity and polarity of the two tautomers are different, which can affect their absorption, distribution, metabolism, and excretion (ADME) properties.

-

Drug Design: When designing drugs that incorporate the this compound scaffold, it is crucial to consider the tautomeric equilibrium. Understanding which tautomer is likely to be present under physiological conditions can guide the design of more potent and selective drug candidates. For instance, this compound is a known intermediate in the synthesis of various pharmaceuticals, and its tautomeric behavior can influence the synthetic strategy and the properties of the final active pharmaceutical ingredient.[1]

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of structural and environmental factors. The equilibrium between the hydroxy and pyridone forms has significant implications for the chemical reactivity, physicochemical properties, and biological activity of this important heterocyclic building block. A thorough understanding of this tautomerism, achieved through a combination of experimental and computational methods as outlined in this guide, is essential for the effective utilization of this compound in drug discovery and development. Further experimental studies to precisely quantify the tautomeric equilibrium in various solvents would be highly beneficial to the scientific community.

References

Spectroscopic Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a crucial heterocyclic building block in medicinal chemistry and organic synthesis. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₇NO, with a molecular weight of 109.13 g/mol . The spectroscopic data presented below provides critical information for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their immediate chemical environment.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their electronic environments. The following data is based on a study by Takeuchi and Dennis (1976).

| Chemical Shift (δ) ppm | Carbon Assignment |

| Data not available in search results | Data not available in search results |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available in search results | Data not available in search results | O-H stretch (phenolic) |

| Data not available in search results | Data not available in search results | C-H stretch (aromatic/aliphatic) |

| Data not available in search results | Data not available in search results | C=C and C=N stretching (pyridine ring) |

| Data not available in search results | Data not available in search results | C-O stretch (phenolic) |

| Data not available in search results | Data not available in search results | C-H bend (aromatic/aliphatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 109 | 100 | [M]⁺ (Molecular ion) |

| 108 | ~50 | [M-H]⁺ |

| 80 | ~45 | [M-CHO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

NMR Spectroscopy Sample Preparation and Acquisition

¹H and ¹³C NMR

-

Sample Preparation:

-

Weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

-

Data Acquisition:

-

The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is typically employed to simplify the spectrum and improve sensitivity.

-

Infrared (IR) Spectroscopy - KBr Pellet Method

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind a small amount (1-2 mg) of this compound into a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.

-

Transfer the powdered mixture to a pellet-forming die.

-

-

Data Acquisition:

-

Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.

-

If necessary, filter the solution to remove any particulate matter.

-

Transfer the solution to a GC vial.

-

-

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.

-

The gas chromatograph is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure separation of the components. A typical program might start at 50°C and ramp to 250°C.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass range is scanned from a low to a high m/z value (e.g., 40-500 amu) to detect the molecular ion and fragment ions.

-

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the general workflow of spectroscopic analysis.

Solubility Profile of 5-Hydroxy-2-methylpyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 5-Hydroxy-2-methylpyridine (CAS No: 1121-78-4), a key intermediate in the pharmaceutical and chemical industries. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological studies. This document compiles available solubility data, details relevant experimental methodologies, and presents logical workflows for solubility determination.

Core Concepts in Solubility